molecular formula C8H10 B14146147 5-Methylspiro(2.4)hepta-4,6-diene CAS No. 4087-51-8

5-Methylspiro(2.4)hepta-4,6-diene

Cat. No.: B14146147
CAS No.: 4087-51-8
M. Wt: 106.16 g/mol
InChI Key: TXKUDWJFBZEZIM-UHFFFAOYSA-N
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Description

5-Methylspiro(24)hepta-4,6-diene is an organic compound with the molecular formula C₈H₁₀ It is a member of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylspiro(2.4)hepta-4,6-diene typically involves the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This method, first developed in the mid-20th century, remains a standard approach for producing this compound. The reaction conditions are crucial, with the temperature and solvent playing significant roles in the yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as distillation and crystallization to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

5-Methylspiro(2.4)hepta-4,6-diene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogen gas and a metal catalyst.

    Substitution: This involves replacing one functional group with another, commonly using halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is frequently used.

    Substitution: Halogenation agents like bromine (Br₂) or chlorine (Cl₂) are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce more saturated hydrocarbons.

Scientific Research Applications

5-Methylspiro(2.4)hepta-4,6-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylspiro(2.4)hepta-4,6-diene involves its interaction with various molecular targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact pathways depend on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]hepta-4,6-diene: The parent compound without the methyl group.

    Spiro[2.5]octa-4,6-diene: A similar spiro compound with an additional carbon in the ring structure.

Uniqueness

5-Methylspiro(24)hepta-4,6-diene is unique due to the presence of the methyl group, which can influence its reactivity and interactions

Conclusion

5-Methylspiro(24)hepta-4,6-diene is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry

Properties

CAS No.

4087-51-8

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

6-methylspiro[2.4]hepta-4,6-diene

InChI

InChI=1S/C8H10/c1-7-2-3-8(6-7)4-5-8/h2-3,6H,4-5H2,1H3

InChI Key

TXKUDWJFBZEZIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2(CC2)C=C1

Origin of Product

United States

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